molecular formula C11H10N2O2S2 B1430575 N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide CAS No. 1638612-40-4

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B1430575
CAS No.: 1638612-40-4
M. Wt: 266.3 g/mol
InChI Key: ZHCQHFOAKLWLQP-UHFFFAOYSA-N
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Description

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide is a chemical compound with a molecular formula of C11H10N2O2S2 It is known for its unique structure, which includes a phenyl group, a thioxo group, and a sulfonamide group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-cyanothioacetamide with a suitable precursor such as a chalcone. The chalcone is prepared by the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution. The resulting chalcone is then treated with 2-cyanothioacetamide to form the pyridinethione intermediate, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group and sulfonamide group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl and sulfonamide derivatives.

Scientific Research Applications

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s thioxo and sulfonamide groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, leading to inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound has shown promising results in preliminary studies .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-thioxo-1,2-dihydro-3-pyridinesulfonamide: Shares a similar structure but with slight variations in the substituents.

    2-thioxo-1,2-dihydropyridine-3-sulfonamide: Lacks the phenyl group, resulting in different reactivity and applications.

    N-aryl-2-thioxo-1,2-dihydropyridine-3-sulfonamide: Contains different aryl groups, leading to variations in biological activity.

Uniqueness

N-phenyl-2-thioxo-1,2-dihydropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-phenyl-2-sulfanylidene-1H-pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-17(15,10-7-4-8-12-11(10)16)13-9-5-2-1-3-6-9/h1-8,13H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCQHFOAKLWLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213829
Record name 3-Pyridinesulfonamide, 1,2-dihydro-N-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-40-4
Record name 3-Pyridinesulfonamide, 1,2-dihydro-N-phenyl-2-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinesulfonamide, 1,2-dihydro-N-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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